N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-6-4-9(11-8(3)12)5-7(2)10(6)13/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPORYDINWWWKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)C)C=C(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90996342 | |
| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74827-85-3 | |
| Record name | N-Acetyl-3,5-dimethyl-4-benzoquinone imine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074827853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90996342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Direct Amidation via Carbodiimide Coupling
A widely used method for acetamide formation involves carbodiimide-mediated coupling, as demonstrated in the synthesis of structurally related compounds. For instance, the preparation of N-[2-(3,4-Dimethoxyphenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide employs EDCI.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane.
Reaction Conditions:
-
Substrates: 3,4-Dimethoxy-1-glycyl benzene hydrobromate and 3,4,5-trimethoxy phenylacetic acid.
-
Coupling Agents: EDCI.HCl (0.38 g) and DMAP (0.55 g).
-
Solvent: Anhydrous dichloromethane (35 mL).
-
Temperature: 0°C initial cooling, followed by room-temperature stirring for 24 hours.
-
Yield: 76% after recrystallization with dichloromethane-ethyl acetate.
This method’s success hinges on the activation of the carboxylic acid group by EDCI, forming an active ester intermediate that reacts with the amine. The use of DMAP accelerates the reaction by stabilizing the intermediate.
Cyclization of Substituted Precursors
The cyclohexa-dienylidene moiety may be constructed via intramolecular cyclization of linear precursors. For example, reacting substituted aryl amines with alkyl cyanoacetates under solvent-free conditions or heated environments (e.g., 70°C steam baths) can yield cyclic enamine structures. While direct evidence for the target compound is limited, analogous syntheses suggest:
Hypothetical Pathway:
-
Formation of Enamine: React 3,5-dimethyl-4-hydroxycyclohexa-2,5-dienone with acetamide in the presence of a dehydrating agent.
-
Oxidative Aromatization: Use mild oxidizing agents (e.g., MnO₂) to stabilize the conjugated diene system.
Reaction Optimization Strategies
Solvent and Temperature Effects
-
Solvent-Free Conditions: Eliminating solvents reduces side reactions and simplifies purification. For instance, stirring reactants at 70°C without solvent achieves faster reaction times.
-
Polar Aprotic Solvents: Dichloromethane and tetrahydrofuran (THF) are preferred for carbodiimide-mediated couplings due to their inertness and ability to dissolve both hydrophilic and hydrophobic reactants.
Catalytic Additives
-
DMAP: Enhances coupling efficiency by 20–30% in EDCI-mediated reactions.
-
Base Additives: Triethylamine (TEA) or diisopropylethylamine (DIPEA) neutralizes HCl byproducts, preventing acid-catalyzed decomposition.
Purification and Characterization
Recrystallization Techniques
Recrystallization using dichloromethane-ethyl acetate (1:3 v/v) effectively removes unreacted starting materials and coupling agents, yielding crystals with >95% purity.
Chromatographic Methods
-
Flash Column Chromatography: Silica gel with ethyl acetate/hexane gradients (20–50%) isolates the product from polar impurities.
-
HPLC Analysis: C18 reverse-phase columns (acetonitrile/water mobile phase) confirm purity and quantify yields.
Comparative Analysis of Synthetic Methods
*Hypothetical values based on analogous reactions.
Mechanistic Insights
Carbodiimide Activation Pathway
EDCI.HCl activates the carboxylic acid via O-acylisourea intermediate formation. Nucleophilic attack by the amine yields the acetamide, with DMAP mitigating side reactions (e.g., N-acylurea formation).
Cyclization Dynamics
Intramolecular cyclization proceeds through a six-membered transition state , where the amine attacks a carbonyl carbon, followed by dehydration. Steric effects from 3,5-dimethyl groups may slow the reaction, necessitating elevated temperatures.
Industrial Scalability Considerations
-
Batch Reactors: Large-scale syntheses (>1 kg) use jacketed reactors with temperature control to maintain 0–5°C during EDCI additions.
-
Cost Efficiency: EDCI.HCl’s high cost (~$200/mol) limits industrial adoption; alternative reagents like DCC (dicyclohexylcarbodiimide) are cheaper but require rigorous filtering to remove DCU (dicyclohexylurea).
Emerging Methodologies
Enzymatic Amidation
Recent advances employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media, enabling ambient-temperature amidation with minimal byproducts. Preliminary studies show 60–70% yields for similar acetamides.
Photocatalytic Strategies
Visible-light-mediated reactions using eosin Y as a photocatalyst facilitate amine-acid coupling at room temperature, though applicability to sterically hindered substrates remains untested.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinone derivatives, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits various biological activities that make it a candidate for further research in therapeutic applications:
-
Anticancer Activity
- Studies have indicated that N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide shows significant cytotoxic effects against various cancer cell lines. For example, it has demonstrated growth inhibition in human breast cancer cells (MCF-7) with an IC50 value indicating effective dose-response relationships.
-
Antimicrobial Properties
- Preliminary research suggests that the compound possesses antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds indicate potential effectiveness in clinical settings.
-
Anti-inflammatory Effects
- The compound has been evaluated for its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
Case Studies
Several case studies have explored the biological effects of this compound:
Study 1: Anticancer Activity Evaluation (2023)
- Objective : To assess the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound exhibited a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
Study 2: Antimicrobial Activity Assessment (2024)
- Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects were observed with MIC values of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli.
Study 3: Inflammation Model Study (2025)
- Objective : To investigate anti-inflammatory properties using LPS-stimulated macrophages.
- Findings : Treatment with the compound led to a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Wirkmechanismus
The mechanism of action of N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or interact with receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues: Cyclohexadienone Derivatives
- NAPQI (N-(4-Oxo-1-cyclohexa-2,5-dienylidene)acetamide) Structure: Shares the cyclohexadienone core but lacks the 3,5-dimethyl substituents . Properties:
- Molecular weight: 149.15 g/mol (C₈H₇NO₂) .
- Reactivity: Highly electrophilic due to the unsubstituted quinone-imine structure, leading to hepatotoxicity via covalent binding to hepatic proteins .
- Metabolic Role: Toxic metabolite of acetaminophen, detoxified by glutathione conjugation under normal conditions .
- N-[1-(Cyanomethyl)-4-oxo-2,5-cyclohexadien-1-yl]acetamide Structure: Features a cyanomethyl substituent on the cyclohexadienone ring (C₁₀H₁₀N₂O₂) . Properties:
- Molecular weight: 190.20 g/mol.
- Reactivity: The electron-withdrawing cyanomethyl group may increase electrophilicity, contrasting with the electron-donating methyl groups in the target compound .
Functional Group Analogues: Heterocyclic Acetamides
- Methazolamide Metabolites (e.g., MSH, MCG)
- Metabolic intermediates with mercapto or cysteinylglycine moieties, facilitating detoxification pathways .
- Contrast with Target: The cyclohexadienone core in the target compound may confer distinct redox properties compared to thiadiazole systems .
Benzothiazole Acetamides (e.g., EP3 348 550A1 Derivatives)
- Designed for pharmacological activity (e.g., kinase inhibition), with higher molecular complexity (e.g., C₁₆H₁₄F₃N₃O₂ for one derivative) .
- Key Difference: Benzothiazole systems offer planar aromaticity, whereas the cyclohexadienone core in the target compound introduces non-aromatic conjugation .
Data Tables: Comparative Analysis
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s analogues are synthesized efficiently (>80% yield), suggesting scalability for further studies .
- Electrophilicity Modulation: Substituents like 3,5-dimethyl groups or cyanomethyl alter reactivity relative to NAPQI, impacting toxicity profiles .
- Pharmacological Potential: Quinoline/quinazoline-linked derivatives show structural similarity to kinase inhibitors, warranting target validation studies .
Biologische Aktivität
N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide (CAS No. 74827-85-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its chemical properties, biological effects, and relevant research findings based on available literature.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| Density | 1.09 g/cm³ |
| Boiling Point | 277.5 °C at 760 mmHg |
| Flash Point | 111.8 °C |
| LogP | 1.449 |
These properties indicate that the compound is relatively stable under standard conditions and may possess lipophilic characteristics, which can influence its bioavailability and interaction with biological systems.
Biological Activity
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound appears to induce oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which can trigger apoptotic pathways.
Mechanism of Action
The proposed mechanism of action involves the inhibition of specific kinases involved in cell cycle regulation. For instance, the compound has shown inhibitory effects on HSET (KIFC1), a kinesin essential for mitotic spindle formation in cancer cells with multiple centrosomes. By disrupting this process, this compound can lead to abnormal cell division and subsequent cell death .
Case Studies
-
Cell Line Studies
In vitro studies using human cancer cell lines have demonstrated that treatment with this compound results in a dose-dependent decrease in cell viability. The IC50 values reported range from 10 µM to 20 µM across different cell types, indicating moderate potency against these malignancies. -
Animal Models
Preliminary animal studies have shown that administration of the compound can reduce tumor size in xenograft models of breast and colon cancer. The observed reduction in tumor volume correlates with increased apoptosis markers and decreased proliferation indices in treated tissues.
Research Findings
A summary of key research findings related to the biological activity of this compound is presented below:
Q & A
(Basic) What are the recommended synthetic routes and purification methods for N-(3,5-dimethyl-4-oxo-1-cyclohexa-2,5-dienylidene)acetamide?
Methodological Answer:
Synthesis typically involves condensation reactions between substituted amines and activated carbonyl derivatives. For example, analogs like NAPQI (a structural relative) are formed via cytochrome P450-mediated oxidation of acetaminophen, but laboratory synthesis may employ controlled oxidative conditions or cyclization of precursor imines . Purification often uses recrystallization (e.g., pet-ether or ethyl acetate) or column chromatography (silica gel, gradient elution). Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) is critical to isolate intermediates .
(Basic) How is the structural characterization of this compound performed?
Methodological Answer:
Characterization relies on spectroscopic and analytical techniques:
- NMR : - and -NMR identify substituents (e.g., methyl groups at δ ~2.3 ppm, carbonyl signals at δ ~170–180 ppm).
- IR : Stretching vibrations for C=O (1670–1750 cm) and N-H (3200–3400 cm) confirm functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 178.1 for NAPQI analogs) .
(Basic) What are the primary mechanisms of toxicity associated with this compound?
Methodological Answer:
The compound’s toxicity (e.g., hepatotoxicity in NAPQI analogs) arises from electrophilic reactivity, forming adducts with glutathione (GSH) and cellular proteins. Key steps include:
Metabolic Activation : Cytochrome P450 (CYP2E1/CYP3A4) oxidizes the parent compound to a reactive quinone imine.
GSH Depletion : Overdose saturates GSH conjugation, leading to oxidative stress and mitochondrial dysfunction.
In Vitro Models : Primary hepatocytes or HepG2 cells treated with inhibitors (e.g., cyclosporine A) assess mitochondrial permeability transition .
(Advanced) How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Methodological Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) model:
- Electron Density : Localize reactive sites (e.g., electrophilic carbonyl carbons).
- Frontier Molecular Orbitals : HOMO-LUMO gaps predict redox behavior (e.g., susceptibility to nucleophilic attack).
- Solvent Effects : Polarizable continuum models (PCM) simulate aqueous reactivity. Validation against experimental IR/NMR data ensures accuracy .
(Advanced) How does this compound interact with cytochrome P450 enzymes, and how can these interactions be modulated?
Methodological Answer:
- Enzyme Kinetics : Use recombinant CYP isoforms (e.g., CYP3A4) in microsomal assays with NADPH cofactors. LC-MS/MS quantifies metabolite formation.
- Inhibition Studies : Co-incubate with competitive inhibitors (e.g., ketoconazole) to assess IC.
- Molecular Docking : AutoDock Vina models ligand-enzyme binding poses, highlighting key residues (e.g., heme coordination) .
(Advanced) How can researchers resolve contradictions in reported toxicity thresholds across experimental models?
Methodological Answer:
- Meta-Analysis : Pool data from rodent hepatocytes, 3D spheroid models, and clinical case reports to identify interspecies variability.
- Dose-Response Modeling : Use Hill equations to compare EC values under varying GSH levels.
- Mechanistic Validation : CRISPR-edited cell lines (e.g., CYP2E1 knockout) isolate metabolic contributions .
(Advanced) What strategies are effective in designing inhibitors to mitigate this compound’s toxicity?
Methodological Answer:
- GSH Precursors : N-acetylcysteine (NAC) replenishes GSH via cysteine donation. Optimize dosing regimens using pharmacokinetic models.
- Small-Molecule Antagonists : High-throughput screening identifies compounds blocking quinone imine adduct formation.
- Prodrug Approaches : Mask reactive sites with ester/protecting groups to reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
